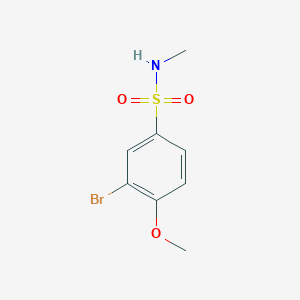
3-bromo-4-methoxy-N-methylbenzenesulfonamide
Descripción general
Descripción
3-bromo-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO3S and its molecular weight is 280.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is . The presence of a bromine atom, a methoxy group, and a sulfonamide functional group contributes to its chemical reactivity and biological interactions. The sulfonamide moiety is known for its ability to mimic biological molecules, making it a useful scaffold in drug design.
The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to inhibition of their activity. This mechanism is crucial in the development of drugs targeting bacterial infections and inflammatory diseases.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the structure of sulfonamides can significantly impact their biological activity. For instance, the introduction of different substituents on the aromatic ring alters binding affinity and selectivity towards specific targets. In one study, compounds with methoxy substitutions at various positions were synthesized and evaluated for their ability to activate NF-κB pathways, highlighting the importance of these substituents in maintaining biological activity .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Cancer Research : In cancer studies, derivatives of this compound were tested for their ability to inhibit microtubule assembly. Results indicated that certain analogs could induce apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .
- Inflammatory Response : The compound's ability to modulate inflammatory pathways was investigated using cell line models. It was found that it could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLZQLJVIIOZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















